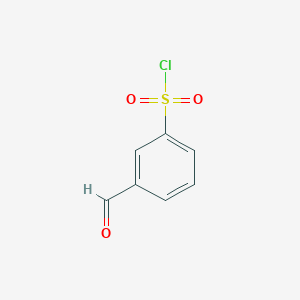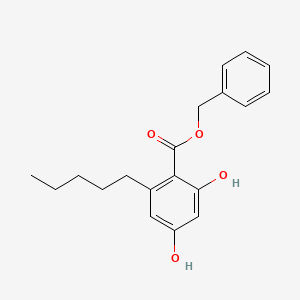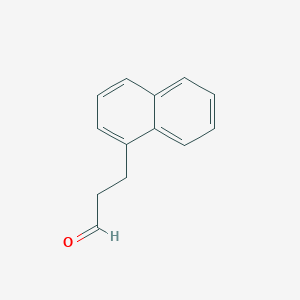
4-Methoxycinnamic acid tert-butyl ester
Übersicht
Beschreibung
4-Methoxycinnamic acid, predominantly trans, is a compound with the molecular formula C10H10O3 . It is an ester derived from trans-4-methoxycinnamic acid and is effective at absorbing UV radiation . The starting material for its synthesis is often trans-4-methoxycinnamic acid .
Synthesis Analysis
The synthesis of 4-Methoxycinnamic acid tert-butyl ester involves several steps. The starting material is usually trans-4-methoxycinnamic acid . A recent study has shown that transesterification of β-keto esters is a useful transformation in organic synthesis . Another method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of 4-Methoxycinnamic acid is available in 3D and 2D formats . The molecular weight of this compound is 178.185 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For instance, esters derived from trans-4-methoxycinnamic acid are effective absorbers of UV radiation . The starting material was trans-4-methoxycinnamic acid and 3,5dimethoxybenzoic acid methyl ester in isolated avenanthramide alkaloids synthesis .Physical And Chemical Properties Analysis
4-Methoxycinnamic acid has a molecular weight of 178.18 g/mol . It is predominantly trans and has a CAS Number of 830-09-1 .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Homologous Series Synthesis
A new homologous series, tert-butyl [4-(4’-n-alkoxybenzoyloxy)benzoates], exhibiting mesomorphic properties, was synthesized to explore the effect of the terminal tert-butyl group on mesomorphism. This research highlights the compound's role in advancing liquid crystal technology and its potential applications in display technologies and optical devices (Thakur & Patel, 2020).
Anticancer Activity
Research into ferulic acid derivatives, including those structurally related to 4-Methoxycinnamic acid tert-butyl ester, demonstrated cytotoxic and apoptotic effects on leukemia cell lines. These studies provide a foundation for developing new anticancer therapies, underscoring the compound's potential in pharmacological applications (Ünver & Cantürk, 2018).
Defluorinative Cyclization
The compound served as a precursor in novel synthesis methods, such as intramolecular defluorinative cyclization, to produce new types of cyclic amino acids. This methodological advancement contributes to the synthesis of complex molecules, potentially impacting drug discovery and material science (Hao et al., 2000).
Green Chemistry Applications
In the context of green chemistry, this compound derivatives have been synthesized through eco-friendly methodologies, showcasing the compound's role in sustainable chemical practices. These methods aim to reduce harmful by-products and environmental impact, highlighting the compound's significance in developing environmentally friendly chemical processes (Villa et al., 2005).
Antioxidant Activity
Esters of hydroxycinnamic acids, including those related to this compound, have been studied for their inhibitory effects on LDL oxidation, demonstrating significant antioxidant activities. These findings suggest the compound's utility in preventing oxidative stress-related diseases, such as cardiovascular diseases (Vafiadi et al., 2008).
Wirkmechanismus
Target of Action
Tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate, also known as 4-Methoxycinnamic acid tert-butyl ester, is a compound that has been found to inhibit COX-1 and COX-2 in vitro . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.
Mode of Action
The compound’s interaction with its targets involves the inhibition of COX-1 and COX-2 enzymes. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The compound’s solubility in organic solvents such as methanol and ethanol suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially alleviate symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances in the body could potentially interact with the compound and affect its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability .
Safety and Hazards
Zukünftige Richtungen
There are ongoing research efforts to improve the synthesis and application of 4-Methoxycinnamic acid tert-butyl ester. For instance, a new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . Another study reported a PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air .
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10H,1-4H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWWOECUORSLLB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B3143639.png)
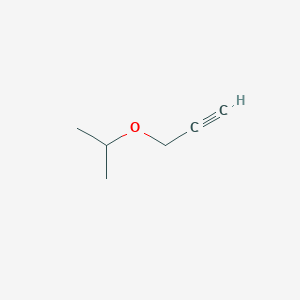
![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)
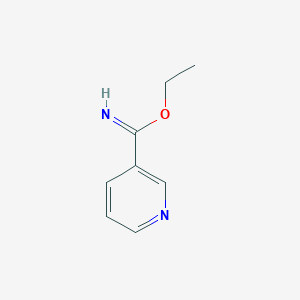
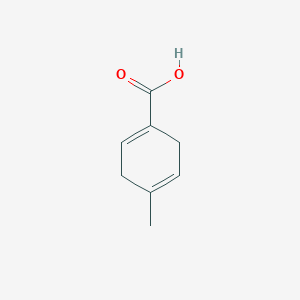
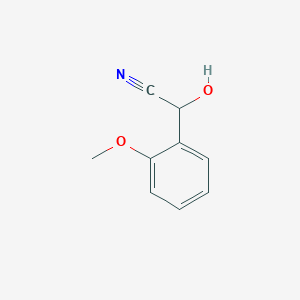

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
